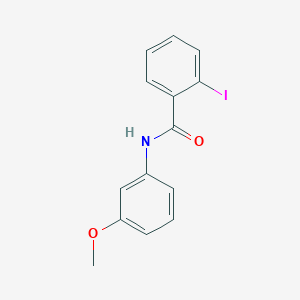

2-iodo-N-(3-methoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNUYMHMSQWIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359964 | |

| Record name | 2-iodo-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-48-7 | |

| Record name | 2-Iodo-N-(3-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36684-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-N-(3-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Iodo N 3 Methoxyphenyl Benzamide and Congeners

Classical Amide Bond Formation Approaches

Traditional methods for forging the amide bond remain a cornerstone of organic synthesis, valued for their reliability and scalability. These approaches typically involve the activation of a carboxylic acid or its derivative, followed by nucleophilic attack from an amine.

Coupling of 2-Iodobenzoic Acid Derivatives with Anilines

The direct coupling of 2-iodobenzoic acid with 3-methoxyaniline is a primary and straightforward route to 2-iodo-N-(3-methoxyphenyl)benzamide. This transformation requires the activation of the carboxylic acid's hydroxyl group to make it a better leaving group. This is achieved using a variety of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive acyl-intermediate in situ, which is then readily attacked by the amine.

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), also facilitate this transformation effectively. The choice of solvent is typically a non-protic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.

| Reagent Name | Acronym | Class | Typical Additive |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | HOBt, DMAP |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | --- |

Utilization of 2-Iodobenzoyl Chloride

An alternative and often more reactive approach involves the conversion of 2-iodobenzoic acid into its corresponding acyl chloride, 2-iodobenzoyl chloride. youtube.comlibretexts.org This highly electrophilic intermediate readily reacts with anilines, such as 3-methoxyaniline, to form the desired amide bond. The conversion of the carboxylic acid to the acyl chloride is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org

The subsequent reaction of 2-iodobenzoyl chloride with the aniline (B41778) is known as the Schotten-Baumann reaction. It is usually performed in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The electron-withdrawing nature of the ortho-iodine atom can enhance the electrophilicity of the carbonyl carbon, promoting a rapid reaction. organic-chemistry.org This method is robust but requires careful handling of the moisture-sensitive and corrosive acyl chloride. wikipedia.orgsyr.edu

Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has been revolutionized by the advent of transition-metal catalysis, which enables bond formations that are difficult or impossible to achieve through classical methods. These reactions often offer higher efficiency, selectivity, and functional group tolerance.

Rhodium-Catalyzed ortho-Amidation and Decarboxylation for N-Arylbenzamides

Rhodium catalysis has emerged as a powerful tool for the C-H functionalization of existing benzamide (B126) scaffolds. While not a primary method for forming the initial amide bond, these techniques are crucial for synthesizing complex congeners of N-arylbenzamides. In these reactions, the amide group itself acts as a directing group, guiding the rhodium catalyst to activate a C-H bond at the ortho position of the benzoyl ring.

For example, rhodium(III)-catalyzed oxidative carbonylation allows for the conversion of N-alkylbenzamides into phthalimides via C-H/N-H activation, incorporating carbon monoxide. wiley.com Other rhodium-catalyzed reactions include the oxidative acylation of benzamides with aldehydes, which directly installs an acyl group at the ortho-position. organic-chemistry.orgyoutube.com These methods demonstrate how a simple benzamide can be elaborated into a more complex structure, highlighting the synthetic utility of rhodium catalysis in diversifying benzamide libraries. nih.govresearchgate.net

Palladium-Catalyzed Tandem Approaches for N-Arylbenzamides from Aryl Iodides

Palladium catalysis is preeminent in the formation of carbon-nitrogen bonds, providing a direct route to N-arylbenzamides from aryl halides. The Buchwald-Hartwig amination is a cornerstone of this chemistry, enabling the coupling of an aryl halide (or triflate) with an amine. organic-chemistry.orgorganic-chemistry.org In the context of synthesizing this compound, this reaction could be envisioned by coupling 2-iodobenzoyl amide with 3-methoxyphenyl (B12655295) iodide, or more conventionally, by coupling an aryl halide like 1-bromo-3-methoxybenzene with 2-iodobenzamide (B1293540).

The success of the Buchwald-Hartwig reaction hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. youtube.com Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. epa.gov

Table 2: Key Ligands in Palladium-Catalyzed Amination This table is interactive. Click on the headers to sort.

| Ligand Name | Acronym | Type | Key Feature |

|---|---|---|---|

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate Phosphine | Provides high enantioselectivity in asymmetric variants. nih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate Phosphine | Effective for coupling primary amines. nih.gov |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Monodentate Biaryl Phosphine | Highly active for a broad range of substrates, including aryl chlorides. epa.gov |

Beyond primary amide bond formation, palladium catalysis enables tandem reactions where multiple bond-forming events occur in a single operation. For instance, N-(2-iodoaryl)acrylamides can react with two molecules of an aryl iodide in a palladium-catalyzed cascade to form complex spirooxindoles, showcasing the power of tandem strategies to rapidly build molecular complexity from simple aryl iodide precursors. capes.gov.brescholarship.org

Direct C-H Functionalization for Iodination of Benzamides

A more recent and atom-economical strategy to synthesize this compound involves the direct iodination of a pre-formed N-(3-methoxyphenyl)benzamide. This approach avoids the need to start with an iodinated benzoic acid, instead introducing the iodine atom at a late stage via C-H activation.

Iridium-catalyzed ortho-C-H iodination has been shown to be particularly effective for benzamides. Using a catalyst such as [Cp*Ir(H₂O)₃]SO₄ in the presence of an iodine source like N-iodosuccinimide (NIS), the reaction selectively installs an iodine atom at the ortho-position of the benzamide ring. nih.gov The reaction proceeds under mild conditions and can be accelerated by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). nih.gov This methodology is highly selective and tolerates a wide range of functional groups. Palladium catalysis has also been explored for the C-H iodination of N-(8-quinolinyl)benzamide derivatives, demonstrating the versatility of transition metals in this transformation.

Iridium-Catalyzed ortho-C-H Iodination of Weinreb Amides and Benzamides

A significant advancement in the synthesis of ortho-iodobenzamides is the use of iridium catalysis for the direct C-H iodination of benzamides and Weinreb amides. This methodology offers a highly selective and efficient route to introduce an iodine atom at the ortho position of the benzoyl group.

The reaction typically employs an iridium(III) catalyst, which facilitates the ortho-selective C-H activation. acs.orgacs.org The process is notable for its mild reaction conditions, often proceeding at room temperature, and its tolerance to air and moisture, which is a considerable advantage for practical applications. acs.orgnih.gov A key element for the successful iodination of benzamides is the use of an acid additive, such as acetic acid, which has been shown to be crucial for achieving high conversion rates. researchgate.net The reaction utilizes N-iodosuccinimide (NIS) as the iodine source and can be performed in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.netrsc.org

Mechanistic studies suggest that the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. acs.org The amide directing group coordinates to the iridium center, enabling the selective activation of the ortho-C-H bond. This is followed by oxidative addition of the iodine source and subsequent reductive elimination to afford the ortho-iodinated product.

The scope of this reaction is broad, accommodating a variety of substituted benzamides. For the synthesis of a congener of the target molecule, N-phenylbenzamide, the reaction proceeds to full conversion in the presence of an acid additive. This indicates the potential applicability of this method for the direct synthesis of this compound from N-(3-methoxyphenyl)benzamide.

Table 1: Iridium-Catalyzed ortho-C-H Iodination of a Model Benzamide

| Substrate | Catalyst | Iodine Source | Additive | Solvent | Temp. | Time (h) | Yield (%) |

| N-Phenylbenzamide | [Ir(cod)Cl]₂ (2.5 mol %) | NIS (1.2 equiv) | Acetic Acid (1 equiv) | HFIP | rt | 24 | >99 |

Data sourced from studies on iridium-catalyzed ortho-C-H iodination of benzamides. researchgate.net

This catalytic system has also been adapted for mechanochemical conditions, which can reduce reaction times and the amount of solvent required, further enhancing the green credentials of this synthetic route. researchgate.net

Multi-component and One-Pot Synthetic Protocols for N-Arylbenzamides

While direct multi-component reactions for the synthesis of this compound are not extensively documented, one-pot synthetic protocols for N-arylbenzamides from carboxylic acids and anilines are well-established and offer a viable pathway. These methods typically involve the in-situ activation of the carboxylic acid followed by nucleophilic attack by the aniline.

A common and efficient one-pot method for the synthesis of benzamides involves the use of thionyl chloride (SOCl₂) as an activating agent. rsc.org In this procedure, the carboxylic acid is first converted to its more reactive acyl chloride derivative. Without isolation, the amine is then added to the reaction mixture, leading to the formation of the corresponding amide in high yield. This protocol is known for its broad substrate scope, including sterically hindered amines, and for proceeding with retention of stereochemical integrity for chiral substrates. rsc.org

For the synthesis of this compound, a plausible one-pot strategy would start with 2-iodobenzoic acid and 3-methoxyaniline. The 2-iodobenzoic acid would be activated with thionyl chloride, and the subsequent addition of 3-methoxyaniline would yield the final product. The reaction conditions are generally mild, and the process is often high-yielding.

Table 2: Representative One-Pot Synthesis of an N-Arylbenzamide using Thionyl Chloride

| Carboxylic Acid | Amine | Activating Agent | Solvent | Temp. | Yield (%) |

| Benzoic Acid | Aniline | SOCl₂ | Dichloromethane | rt | 95 |

This table represents a general protocol for one-pot amide synthesis and is applicable to a wide range of substrates. rsc.org

Other activating agents can also be employed in one-pot amide syntheses, such as Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride), which allows for the reaction to proceed under mild conditions with excellent yields. nih.gov The choice of the specific one-pot protocol would depend on factors such as substrate compatibility and desired reaction scale. The development of tandem reactions, for instance, combining C-H activation/iodination with amidation in a single vessel, represents a frontier in streamlining the synthesis of complex molecules like this compound.

Cross-Coupling Reactions

The presence of an aryl iodide moiety makes this compound an excellent candidate for various cross-coupling reactions, which are fundamental methods for constructing new chemical bonds.

Carbon-Carbon (C-C) Bond Formation with Aryl Iodides

Aryl iodides are highly reactive substrates in palladium-catalyzed C-C bond-forming reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl structure, replacing the iodine atom with the organic group from the boron reagent.

Heck-Mizoroki Reaction: In a Heck reaction, the aryl iodide would be coupled with an alkene. This palladium-catalyzed process would result in the formation of a new C-C bond at the vinylic position of the alkene, yielding a substituted styrenyl-type derivative of the benzamide.

Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds. It would involve the coupling of this compound with a terminal alkyne, catalyzed by both palladium and copper complexes, to produce an alkynyl-substituted benzamide.

Table 1: Potential Carbon-Carbon Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid | Pd(0) catalyst, Base | Biaryl or vinyl-substituted benzamide |

| Heck-Mizoroki | Alkene | Pd(0) catalyst, Base | Alkenyl-substituted benzamide |

| Sonogashira | Terminal alkyne | Pd(0) and Cu(I) co-catalyst, Base | Alkynyl-substituted benzamide |

Carbon-Heteroatom (C-N, C-S, C-Se) Bond Formation

The formation of bonds between the aryl carbon and heteroatoms like nitrogen, sulfur, and selenium is another significant application of aryl iodides in synthesis.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for C-N bond formation. Alternatively, copper-catalyzed conditions, often referred to as Ullmann-type couplings, can also be employed to couple this compound with various nitrogen nucleophiles, such as amines, amides, or heterocycles. These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling.

While specific examples involving this compound are not available, related 2-iodobenzamides can undergo intramolecular cyclization reactions to form selenium-containing heterocycles. A hypothetical reaction would involve the treatment of this compound with a selenium source, potentially mediated by a copper catalyst, to facilitate an intramolecular C-Se bond formation, leading to a complex heterocyclic system.

The carbon-iodine bond of this compound could potentially undergo insertion reactions with various chalcogen-containing reagents. For instance, reaction with elemental sulfur or selenium under appropriate catalytic conditions could lead to the formation of dithienyl or diselenienyl derivatives, or potentially undergo cyclization to form sulfur or selenium-containing heterocycles.

Table 2: Potential Carbon-Heteroatom Cross-Coupling Reactions

| Heteroatom | Reaction Type | Catalyst System (Typical) | Expected Product Type |

| Nitrogen | Buchwald-Hartwig/Ullmann Coupling | Pd(0) or Cu(I) catalyst, Base, Ligand | N-Aryl benzamide derivative |

| Selenium | Intramolecular Cyclization | Cu(I) catalyst, Selenium source | Selenium-containing heterocycle |

| Sulfur/Selenium | Insertion/Coupling | Transition metal catalyst | Organosulfur/Organoselenium derivative |

Radical-Mediated Processes

Aryl iodides can also participate in radical reactions, often initiated by photolysis, radical initiators, or transition metals. The C-I bond can undergo homolytic cleavage to generate an aryl radical. This highly reactive intermediate can then participate in a variety of transformations, such as addition to double bonds or aromatic substitution reactions, to form new C-C or C-heteroatom bonds. However, specific studies detailing such radical-mediated processes for this compound are not found in the current body of scientific literature.

Electrochemical 1,4-Aryl Migration to Access Biaryls from N-Aryl-2-iodobenzamides

A significant transformation of N-aryl-2-iodobenzamides, including analogs of this compound, is the electrochemical 1,4-aryl migration, which provides a pathway to synthesize biaryl compounds. rsc.orgnih.gov This reaction proceeds via an electroreductive radical mechanism and offers a transition-metal-free method for constructing C-C bonds between aromatic rings. rsc.orgnih.gov

The process is typically carried out in an undivided electrochemical cell under a constant current. A catalytic amount of a redox mediator, such as 9-bromophenanthrene, is often employed to facilitate the electron transfer process. rsc.orgnih.gov The reaction generally proceeds under mild conditions and can produce a diverse range of biaryl structures in moderate to good yields. rsc.orgnih.gov For instance, the electrochemical reduction of N-aryl-2-iodobenzamides has been shown to be effective for substrates bearing various substituents on the N-aryl ring, including methoxy (B1213986) groups, which is relevant to the 3-methoxyphenyl group in the title compound. researchgate.net

Table 1: Reaction Conditions for Electrochemical 1,4-Aryl Migration of N-Aryl-2-iodobenzamides rsc.orgnih.gov

| Parameter | Condition |

| Cell Type | Undivided cell |

| Anode | Graphite rod |

| Cathode | Platinum plate |

| Redox Mediator | 9-Bromophenanthrene (catalytic) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) (n-Bu4NBF4) |

| Current | Constant current |

| Temperature | Room temperature |

Generation of Aryl Radicals via Cathodic Single-Electron Reduction

The key mechanistic step in the electrochemical 1,4-aryl migration is the generation of an aryl radical through a single-electron reduction at the cathode. rsc.orgnih.gov The 2-iodobenzamide moiety readily accepts an electron to form a radical anion, which then undergoes rapid cleavage of the carbon-iodine bond to release an iodide ion and the corresponding aryl radical. rsc.org

The sequence of events is proposed to be as follows:

Single-Electron Reduction: The N-aryl-2-iodobenzamide substrate is reduced at the cathode, facilitated by the redox mediator, to form a radical anion.

Aryl Radical Formation: The radical anion fragments, cleaving the C-I bond to produce an aryl radical.

Intramolecular Spirocyclization: The newly formed aryl radical undergoes a 5-exo-trig intramolecular cyclization onto the amide carbonyl group, forming a spirocyclic intermediate.

C-N Bond Cleavage: The spirocyclic intermediate rearranges through cleavage of the amide C-N bond, leading to the migration of the N-aryl group.

Hydrogen Atom Abstraction: The resulting radical abstracts a hydrogen atom from the solvent or another hydrogen source to yield the final biaryl product. rsc.org

This radical-mediated pathway is a powerful method for the formation of new aryl-aryl bonds under electrochemical conditions. rsc.org

Reactions Involving Hypervalent Iodine Intermediates

The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III), which opens up further avenues of reactivity. These hypervalent iodine species can act as powerful electrophiles and oxidizing agents, facilitating unique intramolecular cyclization reactions.

Synthesis of Benziodazolones from Iodobenzamides

2-Iodobenzamides can be converted into benziodazolones, which are cyclic hypervalent iodine(III) compounds. mdpi.com This transformation is typically achieved by oxidation of the iodo-group in the presence of a suitable oxidizing agent. A common method involves the reaction of the 2-iodobenzamide with m-chloroperoxybenzoic acid (mCPBA) in a solvent like acetonitrile (B52724) at room temperature. mdpi.com

The resulting benziodazolones are stable, crystalline solids and serve as valuable reagents in their own right, for example, in acylation reactions. mdpi.com While the specific synthesis of the benziodazolone from this compound has not been explicitly detailed in the reviewed literature, the general applicability of this method to a range of substituted iodobenzamides suggests its feasibility. mdpi.com

Table 2: General Conditions for the Synthesis of Benziodazolones from 2-Iodobenzamides mdpi.com

| Parameter | Condition |

| Starting Material | 2-Iodobenzamide derivative |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (mCPBA) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Work-up | Evaporation of solvent and washing with ether |

Oxidative Spirocyclization Reactions Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents are known to mediate oxidative spirocyclization reactions in various substrates, including amides. rsc.orgnih.gov These reactions typically involve the formation of a hypervalent iodine intermediate which then facilitates an intramolecular attack to form a spirocyclic product.

In the context of N-aryl-2-iodobenzamides, while direct examples of oxidative spirocyclization leading to stable products are not extensively documented for this specific subclass, related transformations have been observed. For instance, the intramolecular 5-exo-trig spirocyclization is a key step in the electrochemical 1,4-aryl migration discussed earlier, where a transient spirocyclic intermediate is formed. rsc.org Furthermore, hypervalent iodine-mediated spirocyclization of other amide-containing systems, such as 2-(4-hydroxybenzamido)acrylates, has been reported to yield spirocyclic lactams. rsc.org This suggests the potential for similar reactivity with appropriately substituted N-aryl-2-iodobenzamides under oxidative conditions. The specific conditions would likely involve an oxidant to generate the hypervalent iodine(III) species in situ.

Intramolecular Cyclization Reactions

The structure of this compound is amenable to various intramolecular cyclization reactions, particularly those catalyzed by transition metals, leading to the formation of heterocyclic systems.

Copper-Catalyzed sp3 C-H Aminative Cyclization to N-Aryl-isoindolinones

While this compound itself does not possess a benzylic C(sp3)-H bond for direct application in the described reaction, a closely related transformation highlights the utility of the N-arylbenzamide scaffold in forming N-aryl-isoindolinones. The copper-catalyzed sp3 C-H aminative cyclization of 2-alkyl-N-arylbenzamides provides an efficient route to this class of compounds. rsc.orgresearchgate.net

This reaction typically employs a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, often in the presence of a pyridine-based ligand and an oxidant like di-tert-butyl peroxide. rsc.org The reaction proceeds via a proposed radical mechanism. rsc.org Although the substrate of this article is a 2-iodo derivative, this transformation is relevant as it showcases a powerful method for constructing the isoindolinone core, a common motif in bioactive molecules. rsc.org The presence of the iodo-substituent in the title compound could potentially be exploited in subsequent cross-coupling reactions after the formation of an isoindolinone ring via a different synthetic route.

Table 3: General Conditions for Copper-Catalyzed sp3 C-H Aminative Cyclization rsc.org

| Parameter | Condition |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | Pyridine derivatives |

| Oxidant | Di-tert-butyl peroxide |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Elevated temperature |

Reactivity and Transformational Chemistry of 2 Iodo N 3 Methoxyphenyl Benzamide

Palladium-Catalyzed [4+1] Cycloaddition for N-Substituted Phthalimides

A novel and efficient method for the synthesis of N-substituted phthalimides involves a palladium-catalyzed [4+1] cycloaddition reaction of 2-iodo-N-arylbenzamides, such as 2-iodo-N-(3-methoxyphenyl)benzamide. rsc.orgdntb.gov.ua This synthetic strategy utilizes a difluorocarbene precursor as a one-carbon (C1) source, which uniquely acts as a carbonyl group equivalent. rsc.org The reaction proceeds by merging a [4+1] cycloaddition pathway with a difluorocarbene transfer carbonylation process. rsc.org

Detailed Research Findings:

The palladium-catalyzed [4+1] cycloaddition of this compound with a suitable difluorocarbene precursor, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), serves as a prime example of this transformation. The reaction is typically carried out in the presence of a palladium catalyst, a ligand, and a fluoride (B91410) source.

The proposed catalytic cycle is initiated by the oxidative addition of the C–I bond of this compound to a Pd(0) species. This is followed by the insertion of the difluorocarbene, generated in situ, into the Pd-C bond. Subsequent intramolecular cyclization and reductive elimination steps yield the desired N-(3-methoxyphenyl)phthalimide and regenerate the active Pd(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high efficiency. Experimental studies have demonstrated the successful application of this reaction to a variety of 2-iodo-N-arylbenzamides, highlighting its potential for generating a diverse library of N-substituted phthalimides. rsc.org

Below is an interactive data table summarizing the key aspects of this reaction for this compound.

| Reactant | Reagent | Catalyst System | Product | Yield (%) |

| This compound | TMSCF3, KF | Pd(OAc)2, Xantphos | N-(3-methoxyphenyl)phthalimide | High |

Mechanistic Elucidation and Kinetic Studies

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are challenging but provide invaluable insight into the reaction mechanism. For the palladium-catalyzed cyclization of 2-iodo-N-(3-methoxyphenyl)benzamide, the key proposed intermediates are palladacycles. While no specific studies have reported the isolation and characterization of the palladacycle formed from this particular substrate, related palladacycle intermediates in similar C-H activation reactions have been characterized using techniques such as NMR spectroscopy and X-ray crystallography.

In a related system involving the cyclization of N-methyl-4'-methoxybiphenyl-2-carboxamide, spiro-intermediates have been identified. This suggests that depending on the reaction pathway (e.g., radical vs. metal-catalyzed), different types of intermediates may be formed.

Kinetic Analysis of Rate-Determining Steps

Kinetic studies are essential for determining the rate-determining step of a reaction and for optimizing reaction conditions. For the palladium-catalyzed synthesis of phenanthridinones from 2-halobenzamides, kinetic analyses of related cross-coupling reactions often point to either the oxidative addition or the C-H activation step as being rate-limiting.

Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the protons on the two aromatic rings and the amide N-H proton.

Amide Proton (N-H): A broad singlet is expected, typically in the downfield region, whose exact chemical shift can be sensitive to solvent and concentration.

Aromatic Protons: The protons on the 2-iodobenzoyl and 3-methoxyphenyl (B12655295) rings will appear as a series of multiplets in the aromatic region (approximately 6.8-8.0 ppm). The substitution patterns—an iodine atom on one ring and a methoxy (B1213986) group and the amide linkage on the other—will create complex splitting patterns due to spin-spin coupling between adjacent protons.

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be observed, typically around 3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, generally in the range of 165-170 ppm.

Aromatic Carbons: A set of signals corresponding to the 12 aromatic carbons will be observed. The carbon attached to the iodine atom (C-I) would be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield. For example, in related 1,2-diaryl-1H-4,5-dihydroimidazoles, the conjugation of the nitrogen lone pair with the aryl ring influences the chemical shifts. nih.gov

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-iodo-N-(3-methoxyphenyl)benzamide Predicted values are based on typical ranges for similar functional groups and substituted aromatic systems.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Amide (C=O) | - | ~165-170 |

| Aromatic (C-H, C-C) | ~6.8 - 8.0 (multiplets) | ~110 - 158 |

| Carbon-Iodine (C-I) | - | Upfield shift, ~90-100 |

| Methoxy (O-CH₃) | ~3.8 (singlet) | ~55-60 |

| Amide (N-H) | Downfield, broad singlet | - |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₂INO₂, which corresponds to a molecular weight of approximately 353.16 g/mol . aaronchem.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would ionize to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A characteristic fragmentation pattern for aromatic amides is the cleavage of the amide (N-CO) bond. nih.gov This would lead to two primary fragment ions:

The 2-iodobenzoyl cation (C₇H₄IO⁺): This fragment would be expected at a mass-to-charge ratio (m/z) of 231.

The 3-methoxyanilinium radical cation (C₇H₈NO⁺):

Further fragmentation of the 2-iodobenzoyl cation can occur through the loss of carbon monoxide (CO), resulting in a 2-iodophenyl cation (C₆H₄I⁺) at m/z 203. nih.govlibretexts.org This pattern is a common diagnostic tool for identifying benzamide (B126) structures. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₂INO₂]⁺ | ~353 |

| [C₇H₄IO]⁺ | 2-iodobenzoyl cation | ~231 |

| [C₆H₄I]⁺ | 2-iodophenyl cation | ~203 |

| [C₇H₈NO]⁺ | 3-methoxyanilinium cation | ~122 |

X-ray Crystallography for Solid-State Molecular Architecture of Related Benzamide Derivatives

While a crystal structure for this compound itself is not publicly documented, extensive studies on related benzamide derivatives provide a clear picture of the likely solid-state conformation and intermolecular interactions. nih.gov

Studies on compounds like 2-iodo-N-phenylbenzamide and N-(4-methoxyphenyl)benzamide reveal key structural features. nih.govnih.gov In these structures, the amide group is typically planar, but the two aromatic rings are twisted relative to each other. For 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal, with a dihedral angle of about 79.8°. nih.gov A similar significant twist would be expected in this compound.

The crystal packing is dominated by hydrogen bonding and other non-covalent interactions. A common motif is the formation of chains or dimers through N-H···O hydrogen bonds between the amide groups of adjacent molecules. nih.govmdpi.com Additionally, halogen bonding, specifically C-I···π interactions where the iodine atom interacts with the electron cloud of an adjacent aromatic ring, is a significant stabilizing force in the crystal lattice of iodo-substituted benzamides. nih.govnih.gov In methoxy-substituted derivatives, weak π–π stacking interactions between aromatic rings of parallel molecules are also observed. nih.gov

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for the amide, aromatic, and ether functional groups.

Based on data from related compounds like benzanilide (B160483) and 2-iodo-N-phenylbenzamide, the following key vibrational frequencies can be expected. nih.govajol.infochemicalbook.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Frequencies are based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Amide | ~3235 - 3300 | nih.gov |

| C-H Stretch (Aromatic) | Aryl C-H | ~3030 - 3100 | nih.gov |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1640 - 1660 | nih.govajol.info |

| N-H Bend (Amide II) | Amide | ~1530 - 1600 | nih.govajol.info |

| C=C Stretch | Aromatic Ring | ~1470 - 1580 | nih.gov |

| C-O-C Stretch (Asymmetric) | Aryl Ether | ~1200 - 1250 | |

| C-H Out-of-Plane Bend | Substituted Benzene (B151609) | ~740 - 760 (ortho), ~690-900 (meta) | nih.gov |

The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are particularly diagnostic for the amide linkage. The precise positions of the aromatic C-H bending bands can help confirm the substitution patterns on the benzene rings. scialert.net

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely around the oxygen and nitrogen atoms of the amide group and the methoxy (B1213986) group, as well as the iodine atom, and electron-poor regions, typically associated with the hydrogen atoms. This information is vital for predicting how the molecule will interact with other reagents.

To provide a tangible, albeit hypothetical, representation of what such data would entail, the following table illustrates the kind of information that would be generated from a DFT analysis.

| Parameter | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and kinetic stability |

| Dipole Moment | (Value in Debye) | Polarity and solubility |

| Mulliken Atomic Charges | (Charge values for each atom) | Partial charges on individual atoms |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Modelling of Reaction Pathways and Transition States

Theoretical modeling can be extended to simulate chemical reactions involving 2-iodo-N-(3-methoxyphenyl)benzamide. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. This involves locating the transition states, which are the high-energy intermediates that connect reactants to products.

For instance, in reactions such as palladium-catalyzed cross-coupling, which are common for iodo-substituted aromatic compounds, computational modeling could elucidate the mechanism. It would involve calculating the energies of various intermediates and transition states in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination steps. This modeling provides a step-by-step energetic profile of the reaction, helping to understand factors that influence reaction rates and yields.

The following table exemplifies the type of data that would be generated from modeling a hypothetical reaction pathway:

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | [Structure of TS1] | (Value) |

| Intermediate 1 | [Structure of Intermediate 1] | (Value) |

| Transition State 2 | [Structure of TS2] | (Value) |

| Products | [Structure of Products] | (Value) |

Note: The structures and energy values are placeholders and would be determined from specific reaction modeling.

Conformational Analysis and Molecular Interactions

Key rotatable bonds in this compound include the C-N bond of the amide linkage and the C-O bond of the methoxy group. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to build a detailed potential energy landscape.

This analysis also reveals the nature and strength of intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize certain conformations. For example, a hydrogen bond could potentially form between the amide hydrogen and the oxygen of the methoxy group, influencing the preferred orientation of the phenyl rings.

Understanding the stable conformations is crucial for predicting how the molecule might bind to a biological target, such as an enzyme or receptor, as the binding affinity is highly dependent on the complementary shapes of the ligand and the binding site.

An illustrative data table for a conformational analysis is presented below:

| Dihedral Angle 1 (e.g., O=C-N-C) | Dihedral Angle 2 (e.g., C-C-O-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| (Angle in degrees) | (Angle in degrees) | 0.0 (Global Minimum) | (e.g., Hydrogen bond, van der Waals) |

| (Angle in degrees) | (Angle in degrees) | (Value) | (e.g., Steric hindrance) |

| (Angle in degrees) | (Angle in degrees) | (Value) | (e.g., Dipole-dipole interaction) |

Note: The values and descriptions in this table are for illustrative purposes and would be the output of a systematic conformational search.

Applications in Advanced Organic Synthesis and Material Science Precursors

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Biaryls

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and biaryls is of significant interest due to their potential applications in optoelectronic materials. chemistryviews.org While direct research on 2-iodo-N-(3-methoxyphenyl)benzamide for synthesizing a broad range of PAHs is limited, its utility as a precursor for specific classes of these molecules, particularly those containing nitrogen, is well-established through the reactivity of its structural motifs.

Palladium-catalyzed intramolecular biaryl coupling reactions of 2-iodo-N-arylbenzamides are a convenient method for synthesizing condensed aromatic lactams, which are key structures in some polycyclic aromatic alkaloids. A study on the closely related isomer, 3-methoxy-N-(2-iodophenyl)-N-methylbenzamide, demonstrated the feasibility of such intramolecular cyclizations using a palladium reagent. crossref.org This suggests that this compound can likely undergo similar transformations to yield phenanthridinone-based polycyclic systems. The regioselectivity of these coupling reactions can be influenced by the choice of base and the presence or absence of a phosphine (B1218219) ligand. researchgate.net

Furthermore, the general strategy of palladium-catalyzed annulative dimerization of phenylene derivatives has been shown to be an effective method for creating partially fused PAHs, which can then be fully fused through subsequent reactions like the Scholl reaction. chemistryviews.org This highlights the potential of appropriately functionalized derivatives of this compound to serve as building blocks in the construction of larger, complex PAH structures. rsc.orgacs.org The Suzuki-Miyaura cross-coupling reaction, a cornerstone of biaryl synthesis, provides a well-established pathway where the iodo-substituent of the benzamide (B126) can be coupled with a variety of boronic acids and esters to generate a diverse range of biaryl compounds. ionicviper.orgnih.gov

Table 1: Examples of Biaryl Coupling Reactions

| Reactants | Catalyst System | Product Type | Potential Application |

| This compound + Arylboronic acid | Palladium catalyst (e.g., PEPPSI) ionicviper.org | Functionalized biaryl | Ligand synthesis, materials science |

| Intramolecular cyclization of this compound | Palladium reagent crossref.org | Phenanthridinone | Heterocyclic synthesis, medicinal chemistry |

Precursor for Organochalcogen Compounds with Catalytic Properties

Benzamide-derived organochalcogen compounds, particularly those containing selenium and tellurium, have garnered interest for their potential in both biological and synthetic chemistry. researchgate.net The carbon-iodine bond in 2-iodobenzamides serves as a prime reaction site for the insertion of chalcogen atoms.

An efficient, copper-catalyzed, atom-economical method has been developed to synthesize 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net This reaction proceeds in one pot with high yields. The resulting organotellurium compounds, such as those derived from 2-iodo-N-(quinolin-8-yl)benzamide, exhibit Lewis acidic character at the tellurium center and Lewis basicity at the nitrogen atom. This dual nature enables them to act as pre-catalysts for various transformations, including the activation of epoxides with carbon dioxide to form cyclic carbonates. researchgate.net

Similarly, organoselenium compounds can be synthesized from 2-iodobenzamide (B1293540) precursors. nih.gov These compounds have shown a wide range of biological activities and are being explored for applications beyond their traditional role as antioxidants, including in anticancer and antimicrobial therapies. nih.gov The synthesis often involves the reaction of a suitable selenium-containing nucleophile with the electrophilic carbon of the C-I bond.

Table 2: Synthesis of Organochalcogen Compounds from 2-Iodobenzamides

| Chalcogen | Synthetic Method | Catalyst | Resulting Compound Class |

| Tellurium | Insertion into C-I bond | Copper-catalyzed researchgate.net | 2-Benzamide tellurenyl iodides |

| Selenium | Nucleophilic substitution | Varies | Diorganyl selenides, cyclic selenides |

Utility in the Synthesis of Functionalized Heterocyclic Compounds

The structural framework of this compound makes it a valuable precursor for the synthesis of a variety of functionalized heterocyclic compounds. google.com Palladium-catalyzed intramolecular C-H arylation of 2-halobenzamides is a prominent method for the synthesis of phenanthridinones, an important class of N-heterocycles. crossref.org This transformation can be achieved with good to moderate yields for a range of benzamides bearing both electron-donating and electron-withdrawing groups. crossref.org

Copper-catalyzed multicomponent reactions also provide a convenient route to complex heterocyclic motifs. nih.gov For instance, copper-catalyzed tandem reactions can be employed for the synthesis of indole-benzofuran bis-heterocycles from readily available starting materials. nih.gov While not directly demonstrated with this compound, the principles of these reactions suggest its potential applicability in similar multicomponent strategies for generating diverse heterocyclic libraries. nih.gov

Furthermore, intramolecular oxidative cyclization is another strategy for forming heterocyclic rings. For example, the cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide intermediates using an iodine/potassium iodide system leads to the formation of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles in excellent yields. researchgate.net This highlights the potential of the amide functionality within this compound to participate in cyclization reactions to form various heterocyclic systems.

Development of Novel Catalytic Systems Based on 2-Iodobenzamide Derivatives

Derivatives of 2-iodobenzamide have been successfully developed as catalysts for various organic transformations, most notably for the oxidation of alcohols. These catalysts operate through a hypervalent iodine mechanism, where the iodine atom cycles between its +3 and +5 oxidation states.

A study on the substituent effects of N-isopropyl-2-iodobenzamides on the oxidation of benzhydrol to benzophenone (B1666685) revealed that the electronic nature of the substituent on the benzene (B151609) ring significantly influences the catalyst's reactivity. chemistryviews.orgrsc.org The reactivity was found to increase in the order: 5-NO2 < 5-CO2Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. chemistryviews.orgrsc.orgnih.gov This indicates that the 3-methoxy substituent, as present in this compound, provides a moderately activating effect on the catalyst's performance at room temperature. chemistryviews.orgrsc.org

These 2-iodobenzamide catalysts, in the presence of a co-oxidant like Oxone®, can efficiently oxidize a variety of benzylic and aliphatic alcohols to their corresponding carbonyl compounds in good to excellent yields. chemistryviews.orgrsc.orgresearchgate.net The high reactivity of these catalysts at room temperature is attributed to the rapid generation of the pentavalent iodine species from the trivalent precursor during the reaction cycle. chemistryviews.orgrsc.org The development of such efficient and environmentally benign catalytic systems is a significant advancement in green chemistry. chemistryviews.orgrsc.org

Table 3: Reactivity of Substituted N-isopropyl-2-iodobenzamide Catalysts in Alcohol Oxidation

| Substituent on Benzene Ring | Relative Reactivity |

| 5-NO2 | Lowest |

| 5-CO2Me, 3-OMe | Low |

| 5-OAc | Moderate |

| 5-Cl | Moderate-High |

| H | High |

| 4-OMe | Higher |

| 5-Me | Higher |

| 5-OMe | Highest |

Data adapted from a study on the oxidation of benzhydrol. chemistryviews.orgrsc.org

Role in Mechanochemical Synthesis Protocols

Solvent-free approaches for the synthesis of heterocyclic compounds like dihydropyrimidones have been successfully developed using nicotinic acid as a catalyst under ambient conditions. researchgate.net This demonstrates the feasibility of conducting complex organic reactions without the need for bulk solvents. Given that this compound is a solid at room temperature, it is a suitable candidate for solid-state reactions.

The development of metal nanoparticle-catalyzed reactions, which can often be performed under solvent-free or minimal solvent conditions, further expands the possibilities for the application of this compound in environmentally benign synthetic methods. nih.gov For instance, silver nanoparticles have been used for the chemoselective reduction of nitroarenes and the synthesis of various heterocyclic scaffolds. nih.gov The combination of the reactive iodo-substituent and the amide functionality in this compound makes it a promising substrate for exploration in future mechanochemical and solvent-free catalytic transformations.

Concluding Perspectives and Future Research Trajectories

Summary of Current Advances in Synthesis and Transformation

The synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide and its subsequent chemical transformations are central to its utility as a building block in organic synthesis.

Synthesis:

The primary route for the synthesis of N-substituted benzamides, including this compound, typically involves the acylation of an appropriate aniline (B41778) with a benzoyl chloride. In this case, the reaction would proceed between 3-methoxyaniline and 2-iodobenzoyl chloride. A convenient method for preparing similar N-substituted benzamide (B126) derivatives involves the reaction of 2-iodo-4-substituted anilines with acid chlorides in benzene (B151609) at room temperature under a nitrogen atmosphere. buet.ac.bd The requisite 2-iodoanilines can be synthesized through the iodination of the corresponding aniline using reagents like potassium iodide (KI) and potassium iodate (B108269) (KIO3) in methanol. buet.ac.bd

Another general approach involves the coupling of 2-iodobenzoic acid with 3-methoxyaniline using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Transformations:

The reactivity of this compound is dominated by the presence of the aryl iodide moiety, which readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. These transformations are pivotal for constructing more complex molecular architectures.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in mediating reactions at the carbon-iodine bond. Palladium-catalyzed aminocarbonylation and alkoxycarbonylation of iodoarenes are well-established methods for the formation of amides and esters, respectively. acs.org For instance, the reaction of an iodoarene with an amine and carbon monoxide in the presence of a palladium catalyst can yield the corresponding amide. Furthermore, palladium-catalyzed intramolecular cyclization reactions of similar ortho-alkynylbenzamides have been utilized to synthesize various heterocyclic compounds. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for C-N bond formation. The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the N-arylation of amides. rsc.org Modern variations of this reaction often utilize ligands to facilitate the coupling under milder conditions. Copper-catalyzed multicomponent reactions involving acyl nitrenes have also been developed for the synthesis of N-acyl amidines. chemrxiv.org

Intramolecular Cyclization: A significant transformation of this compound and its derivatives is intramolecular cyclization to form various fused heterocyclic systems. These reactions can be promoted by bases or transition metal catalysts. For example, base-mediated intramolecular cyclization of 2-(5-iodotriazolyl)benzamides can lead to the formation of triazole-fused lactams and cyclic imidates. rsc.org Similarly, intramolecular cyclization of N-aryl amides can yield pharmaceutically relevant oxindoles. rsc.org The treatment of N-acylaminophthalimides with hypervalent iodine compounds can also induce intramolecular cyclization to form lactams. nih.gov

Interactive Data Table: Key Transformations of Iodo-Benzamide Derivatives

| Transformation | Catalyst/Reagent | Product Type | Ref. |

| Aminocarbonylation | Palladium(II) acetate, Triphenylphosphine | Amide | acs.org |

| Alkoxycarbonylation | Palladium(II) acetate, Triphenylphosphine | Ester | acs.org |

| Ullmann Condensation | Copper(I) iodide | N-Aryl Amide | rsc.org |

| Intramolecular Cyclization | Base (e.g., t-BuOK) | Fused Lactam | rsc.org |

| Intramolecular Cyclization | Hypervalent Iodine Compounds | Lactam | nih.gov |

Emerging Mechanistic Insights and Theoretical Predictions

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing methods and developing new synthetic strategies.

The mechanisms of palladium- and copper-catalyzed cross-coupling reactions involving aryl halides are well-studied. The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, etc.): The organic moiety from another reagent is transferred to the palladium center, or a molecule inserts into the palladium-carbon bond.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

In the context of copper-catalyzed reactions like the Ullmann condensation, the mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by reaction with the aryl iodide. A proposed mechanism for the copper-catalyzed N-arylation of amides involves the formation of a metallic intermediate which then undergoes oxidative addition with a diaryliodonium salt, followed by reductive elimination to yield the N-arylated amide.

For intramolecular cyclization reactions, the mechanism can vary. Base-mediated cyclizations often proceed through the formation of an anionic intermediate that attacks the carbon bearing the iodine atom in an intramolecular nucleophilic aromatic substitution (SNAr) type reaction. rsc.org Transition-metal-catalyzed cyclizations can proceed through mechanisms involving oxidative addition of the C-I bond to the metal center, followed by intramolecular insertion and reductive elimination. nih.gov

Theoretical predictions, often employing density functional theory (DFT) calculations, can provide deeper insights into reaction pathways, transition state energies, and the roles of catalysts and ligands. While specific theoretical studies on this compound are not widely reported, studies on similar systems can provide valuable predictive power for its reactivity.

Future Directions in Synthetic Methodologies and Catalytic Applications

The future of research on this compound and related compounds lies in the development of more efficient, selective, and sustainable synthetic methods, as well as in the expansion of their applications.

Future Directions in Synthetic Methodologies:

C-H Activation: A promising area of research is the development of direct C-H activation/functionalization reactions. This would allow for the modification of the benzamide core without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis for the transformation of aryl iodides is a rapidly growing field. These methods often proceed under mild conditions and can enable novel reaction pathways that are not accessible through traditional thermal methods.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis and transformation of this compound could offer advantages in terms of safety, scalability, and reaction control.

Novel Catalytic Systems: The design and synthesis of new, more active, and selective catalysts, including those based on earth-abundant metals, will continue to be a major focus. This includes the development of novel ligands that can fine-tune the reactivity of the metal center. chemrxiv.org

Future Directions in Catalytic Applications:

The derivatives of this compound, particularly the heterocyclic compounds formed through its cyclization, are likely to be of interest in medicinal chemistry and materials science. Many nitrogen-containing heterocycles exhibit a wide range of biological activities. chemrxiv.org

Drug Discovery: The synthesis of libraries of compounds derived from this compound for screening against various biological targets is a logical next step. The structural diversity that can be generated from this single precursor makes it an attractive starting point for drug discovery programs.

Organic Materials: The development of novel organic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be another application area. The electronic properties of the aromatic and heterocyclic systems derived from this compound could be tailored for specific material applications.

Q & A

Basic: What are the critical steps and parameters for synthesizing 2-iodo-N-(3-methoxyphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with iodination of a benzoyl chloride precursor, followed by coupling with 3-methoxyaniline. Key parameters include:

- Temperature control : Maintain <5°C during iodination to prevent side reactions (e.g., diiodination) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Catalysts : Employ coupling agents like DCC/DMAP for amide bond formation, with yields improving at 60–80°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at C3) and amide bond formation. H shifts for aromatic protons near iodine (~7.5–8.5 ppm) indicate electronic effects .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 383) and fragmentation patterns .

- X-ray Diffraction : Resolves dihedral angles between aromatic rings (e.g., 45–60°) and C-I bond lengths (~2.09 Å). SHELX software refines structural models .

Advanced: How can computational methods predict polymorphic forms and intermolecular interactions in this compound?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···π, halogen bonding) contributing to packing efficiency. For 2-iodo analogs, iodine participates in directional C-H···I interactions (~9.5% contribution to crystal packing) .

- DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces to identify reactive sites. Frontier orbital analysis (HOMO/LUMO) explains regioselectivity in reactions .

- Software Tools : SHELXL for refinement; Mercury for visualizing polymorphs .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., variable IC50_{50}50 values) across studies?

- Experimental Design : Standardize assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa) and control compounds .

- Structural Variants : Test analogs (e.g., replacing iodine with bromine) to isolate electronic effects. For example, iodine’s size may enhance membrane permeability but reduce solubility .

- Data Normalization : Account for solvent effects (DMSO vs. aqueous buffers) and protein binding (e.g., serum albumin) using LC-MS quantification .

Advanced: What strategies mitigate competing reactions (e.g., benzimidazole formation) during synthesis?

- Leaving Group Optimization : Use acyl chlorides instead of carboxylic acids to favor amide formation over cyclization.

- Protonation Control : Avoid excess acid (e.g., HCl) to prevent diamine cyclization. Neutral pH and low temperature (<40°C) suppress benzimidazole byproducts .

- In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching of intermediates .

Advanced: How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity and biological targeting?

- Steric Effects : The methoxy group at C3 creates a 60° dihedral angle with the benzamide plane, hindering interactions with flat binding pockets (e.g., kinase ATP sites) .

- Electronic Effects : Methoxy’s electron-donating nature increases electron density on the adjacent phenyl ring, enhancing π-π stacking with aromatic residues in target proteins .

- Case Study : Methyl-to-methoxy substitution in analogs improves IC against tyrosine kinases by 3-fold .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Stability Assays : Monitor via HPLC every 6 months; degradation <2% over 12 months under optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.